6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
CAS No.: 5617-70-9
Cat. No.: VC21175369
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5617-70-9 |
|---|---|
| Molecular Formula | C8H10O4 |
| Molecular Weight | 170.16 g/mol |
| IUPAC Name | 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione |
| Standard InChI | InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3 |
| Standard InChI Key | AXJVPXNVESYGDT-UHFFFAOYSA-N |
| SMILES | CC1(OC(=O)C2(CC2)C(=O)O1)C |
| Canonical SMILES | CC1(OC(=O)C2(CC2)C(=O)O1)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is an organic compound with the CAS Registry Number 5617-70-9. It belongs to the class of spirocyclic compounds and is characterized by its unique structure containing a cyclopropane ring fused to a dioxaspiro octane ring system .
Table 1: Chemical Identity Information
| Parameter | Information |
|---|---|
| CAS Registry Number | 5617-70-9 |
| EINECS Number | 227-044-5 |
| MDL Number | MFCD00042796 |
| Molecular Formula | C₈H₁₀O₄ |
| Molecular Weight | 170.16 g/mol |
| InChI Key | AXJVPXNVESYGDT-UHFFFAOYSA-N |
| SMILES Notation | CC1(C)OC(=O)C2(CC2)C(=O)O1 |
Structural Features
The compound features a spirocyclic structure with a cyclopropane ring (three-membered carbon ring) connected to a six-membered heterocyclic ring containing two oxygen atoms . The presence of two carbonyl groups and two ether linkages contributes to its reactivity and applications in organic synthesis .
Physical and Chemical Properties
Physical Properties
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione exists as a solid at room temperature, appearing as a white to orange or green powder or crystal . Its melting point ranges between 63-72°C, with slight variations reported across different sources .
Table 2: Physical Properties
Solubility Characteristics
The compound demonstrates varying solubility in different solvents, which is important for its applications in organic synthesis and laboratory procedures .
Table 3: Solubility Profile
| Solvent | Solubility |
|---|---|
| Ether | Soluble |
| THF (Tetrahydrofuran) | Soluble |
| DME (Dimethoxyethane) | Soluble |
| DMF (Dimethylformamide) | Soluble |
| Water | Insoluble |
Nomenclature and Synonyms
IUPAC and Common Names
The compound is formally known by its IUPAC name 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, but it is recognized by several synonyms in scientific literature and commercial contexts .
Common Synonyms
The compound is frequently referred to by various alternative names in scientific and commercial contexts :
Table 4: Common Synonyms
| Synonym | Context of Use |
|---|---|
| Danishefsky's reagent | Named after the chemist who popularized its use |
| Cyclopropyl Meldrum's acid | Referring to its structural relationship to Meldrum's acid |
| cycl-Isopropylidene Cyclopropane-1,1-dicarboxylate | Descriptive of its chemical structure |
| Cyclopropane-1,1-dicarboxylic acid cyclic isopropylidene ester | Systematic chemical description |
| 3,3-Dimethyl-2,4-dioxaspiro[5.2]octane-1,5-dione | Alternative IUPAC nomenclature |
| 5,7-Dioxa-6,6-dimethylspiro[2.5]octane-4,8-dione | Alternative naming convention |
Synthesis and Production Methods
Laboratory Synthesis
Applications and Uses
Role in Organic Synthesis
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione serves as an important reagent in organic synthesis :
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It functions as a reagent for electrophilic four-carbon homologation reactions through homo-Michael reactions .
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The compound plays a crucial role in the preparation of five- and six-membered heterocycles .
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Its unique reactivity allows for specific transformations that are valuable in constructing complex organic molecules .
Pharmaceutical Applications
The compound has significant applications in the pharmaceutical sector, particularly in the synthesis of compounds with medicinal properties :
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It is used as a reagent to synthesize bis-benzimidazoles, which act as inhibitors of Type II Dihydrofolate reductase .
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This enzyme inhibition is particularly relevant as Type II Dihydrofolate reductase is produced by bacteria as a defense mechanism in response to Trimethoprim treatment .
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The ability to inhibit this enzyme makes the resulting compounds potential antibacterial agents, addressing mechanisms of bacterial resistance .
| Supplier | Catalog Number | Purity | Package Size |
|---|---|---|---|
| Thermo Scientific Chemicals | AAL1557106 | 99% | 5g |
| TCI Chemicals | C1334 | >98.0% (GC) | 1g, 5g |
| VWR | AAAL15571-03 | 99% | Various |
Quality Specifications
Commercial preparations typically include the following quality parameters :
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Purity: Generally available at ≥98% or ≥99% purity
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Analysis Method: Gas Chromatography (GC)
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Appearance Control: White to orange to green powder or crystal
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Melting Point: Within specified range (typically 63-72°C)
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NMR: Confirmation to structure
| Category | Classification |
|---|---|
| Signal Word | Warning |
| Pictogram | Exclamation Mark (GHS07) |
| Hazard Statements | H302: Harmful if swallowed |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation |
Precautionary Measures
Recommended precautionary measures when handling the compound include :
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Avoid breathing dust, fume, gas, mist, vapors, or spray
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If swallowed: Call a poison center or doctor/physician if you feel unwell
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If on skin: Wash with plenty of soap and water
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If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing
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If in eyes: Rinse cautiously with water for several minutes and remove contact lenses if present and easy to do
Spectroscopic and Analytical Characteristics
Spectral Data
Spectroscopic data for this compound has been documented and is available in several databases :
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MS (Mass Spectrometry) spectrum
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¹H NMR (Proton Nuclear Magnetic Resonance) spectrum
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectrum
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IR (Infrared) spectrum
Chemical Reactivity Profiles
Reactive Functional Groups
The compound contains several reactive functional groups that determine its chemical behavior :
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Carbonyl groups (C=O): Susceptible to nucleophilic addition reactions
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Cyclopropane ring: Strained ring system that can undergo ring-opening reactions
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Ester functionalities: Potential sites for hydrolysis or transesterification
Key Reactions
Key reactions of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione include:
- mass of a compound required to prepare a solution of known volume and concentration
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